molecular formula C13H9ClN2O B11788125 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine

2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine

Cat. No.: B11788125
M. Wt: 244.67 g/mol
InChI Key: GECCFLWLBYLJOD-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a 4-chlorobenzyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . The required benzamide can be prepared from 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the benzylic position .

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can lead to distinct properties compared to other similar compounds .

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C13H9ClN2O/c14-10-3-1-9(2-4-10)7-13-16-11-8-15-6-5-12(11)17-13/h1-6,8H,7H2

InChI Key

GECCFLWLBYLJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(O2)C=CN=C3)Cl

Origin of Product

United States

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